molecular formula C21H22N2O5 B2364164 Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235291-26-5

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2364164
CAS No.: 1235291-26-5
M. Wt: 382.416
InChI Key: VDFLMHPQROCVCG-UHFFFAOYSA-N
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Description

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core substituted with a benzo[d][1,3]dioxole carboxamido methyl group and a phenyl ester moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in enzyme inhibitors due to its ability to engage in π-π interactions and hydrogen bonding, enhancing target affinity .

Properties

IUPAC Name

phenyl 4-[(1,3-benzodioxole-5-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c24-20(16-6-7-18-19(12-16)27-14-26-18)22-13-15-8-10-23(11-9-15)21(25)28-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFLMHPQROCVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3,4-Dihydroxybenzoic Acid

The dioxole ring is constructed via alkylation of 3,4-dihydroxybenzoic acid (1 ) with dibromomethane under basic conditions:

  • Methyl ester protection :
    • 1 is treated with sulfuric acid in refluxing methanol to yield methyl 3,4-dihydroxybenzoate (2 ).
  • Dioxole ring closure :
    • 2 reacts with dibromomethane (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.5 equiv) at 110°C for 4 hours, producing methyl benzo[d]dioxole-5-carboxylate (3 ) in 78% yield.
  • Ester hydrolysis :
    • 3 is saponified with lithium hydroxide (2.0 equiv) in tetrahydrofuran (THF)/water (4:1) at 25°C for 12 hours, yielding benzo[d]dioxole-5-carboxylic acid (4 ) in 95% yield.

Critical parameters :

  • Solvent polarity (DMF > NMP) enhances reaction rate.
  • Excess dibromomethane (1.5 equiv) reduces di-alkylation byproducts.

Preparation of 4-(Aminomethyl)piperidine-1-carboxylic Acid Phenyl Ester

Piperidine Functionalization

The piperidine scaffold is modified through sequential protection, amination, and esterification:

  • Boc protection :
    • Piperidine-4-carboxylic acid (5 ) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) to afford Boc-piperidine-4-carboxylic acid (6 ).
  • Reductive amination :
    • 6 is converted to the corresponding alcohol via lithium aluminum hydride (LAH) reduction, followed by mesylation (methanesulfonyl chloride, TEA) and displacement with sodium azide (NaN₃, DMF, 80°C). Catalytic hydrogenation (H₂, Pd/C) yields Boc-4-(aminomethyl)piperidine (7 ).
  • Esterification :
    • Deprotection of 7 with HCl/dioxane exposes the amine, which reacts with phenyl chloroformate (1.2 equiv) in DCM/TEA to form phenyl 4-(aminomethyl)piperidine-1-carboxylate (8 ) in 82% yield.

Amide Coupling and Final Assembly

Mixed-Anhydride Method

Activation of 4 for amide bond formation:

  • Acid chloride preparation :
    • 4 reacts with thionyl chloride (SOCl₂, 3.0 equiv) at reflux for 2 hours, yielding benzo[d]dioxole-5-carbonyl chloride (9 ).
  • Coupling to piperidine :
    • 9 is added to 8 in DCM with TEA (2.5 equiv) at 0°C, stirring for 6 hours to afford the target compound in 68% yield.

Carbodiimide-Mediated Coupling

Alternative approach using EDC/HOBt:

  • In situ activation :
    • 4 (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are dissolved in DMF, stirred for 30 minutes at 25°C.
  • Amide formation :
    • 8 (1.1 equiv) is added, and the reaction proceeds for 12 hours, yielding the product in 74% yield after purification.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Amide Coupling Strategies

Method Yield (%) Purity (HPLC) Reaction Time (h)
Mixed-Anhydride 68 98.2 6
EDC/HOBt 74 99.1 12

Table 2: Optimization of Dioxole Ring Closure

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 110 78
NMP Cs₂CO₃ 130 81
DMF/D₂O K₂CO₃ 110 85

Mechanistic Insights and Side Reactions

  • Dioxole formation : Proceeds via SN2 displacement, with DMF stabilizing the transition state through polar aprotic effects.
  • Amide coupling : Competing hydrolysis of the acid chloride is mitigated by maintaining anhydrous conditions.
  • Epimerization risk : Piperidine stereochemistry remains intact below 40°C during esterification.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acids and phenols.

Scientific Research Applications

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs differ primarily in their ester groups, piperidine substitutions, and appended aromatic systems. Key examples include:

Compound Name Structure Key Substituents Biological Target Reference
Target Compound Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate Phenyl ester, carboxamido methyl linkage Inferred: MAGL or GRKs -
KML29 1,1,1,3,3,3-Hexafluoropropan-2-yl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate Hexafluoroisopropyl ester MAGL (IC₅₀ = 8.7 nM, selective over FAAH)
4-Nitrophenyl derivative 4-Nitrophenyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxy)methyl)piperidine-1-carboxylate Nitrophenyl ester Structural analog; potential MAGL probe
Compound 13ay (3S,4R)-tert-butyl 4-(3-((2-(1H-pyrazol-4-yl)ethyl)carbamoyl)-4-fluorophenyl)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine-1-carboxylate Fluorophenyl, pyrazole, tert-butyl ester GRK2 inhibitor (IC₅₀ = 6 nM)
Compound 45 tert-butyl 4-(2-(benzo[d][1,3]dioxol-5-yl)-3,3-difluoroallyl)piperidine-1-carboxylate Difluoroallyl, tert-butyl ester Synthetic intermediate for PROTACs

Key Structural Observations :

  • Ester Group Variations : The hexafluoroisopropyl ester in KML29 enhances metabolic stability and lipophilicity compared to the phenyl ester in the target compound .
  • Piperidine Substitutions : The presence of a carboxamido methyl group in the target compound may improve water solubility relative to tert-butyl or difluoroallyl derivatives .
  • Aromatic Systems : The benzo[d][1,3]dioxole moiety is conserved across analogs, suggesting its critical role in target engagement .
Pharmacokinetic and Physicochemical Properties
Property Target Compound KML29 Compound 13ay
Molecular Weight ~445 g/mol ~567 g/mol ~594 g/mol
LogP (Predicted) ~3.5 ~5.2 (highly lipophilic) ~4.1
Solubility Moderate (amide group) Low (fluorinated ester) Low (tert-butyl group)

Biological Activity

Phenyl 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a piperidine ring and a benzo[d][1,3]dioxole moiety. The synthesis typically involves multiple steps:

  • Formation of Benzo[d][1,3]dioxole-5-carboxamide : This intermediate is created through the reaction of benzo[d][1,3]dioxole with appropriate carboxylic acid derivatives.
  • Coupling with Piperidine : The carboxamide is then coupled with a piperidine derivative.
  • Esterification : The final step involves the reaction of the carboxamide with phenyl chloroformate under basic conditions to yield the desired ester product.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxole exhibit cytotoxic effects against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells . The compound's structure allows it to interfere with cellular pathways involved in cancer proliferation.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial properties against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerExhibits cytotoxicity against HeLa, Caco-2, and Hep3B cells
AntimicrobialEffective against multiple bacterial strains
Biochemical ProbeInvestigated for potential use in biochemical assays

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of benzodioxole derivatives, this compound was found to significantly inhibit cell growth in HeLa cells at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In another study, this compound demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsYieldReference
Amide CouplingEDCI, HOBt, DMF, RT85%
Boc Deprotection4M HCl/dioxane, 2 hr79%
Ether FormationNaH, DMF, 70°C50%

Basic: How is the purity and structural integrity of this compound confirmed?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For example, chemical shifts at δ 5.85 ppm (dioxole methylene) and δ 1.49 ppm (Boc tert-butyl group) are diagnostic .
    • HPLC : Reverse-phase HPLC with methanol/water gradients ensures >95% purity .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, e.g., [M+1]⁺ at m/z 488.2 .

Advanced: How can coupling reactions be optimized to improve yield and selectivity?

Answer:

  • Catalyst Screening : Replace EDCI/HOBt with newer coupling agents like HATU for sterically hindered substrates.
  • Solvent Effects : Use tetrahydrofuran (THF) instead of DMF to reduce side reactions in amide bond formation .
  • Temperature Control : Lower reaction temperatures (0–5°C) minimize racemization during chiral center formation .
  • Additives : Additives like DMAP or N-methylmorpholine improve reaction efficiency in esterification steps .

Key Finding : Suboptimal yields (e.g., 50% in ) often result from competing side reactions; optimizing stoichiometry and reaction time can increase yields to >80% .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Enzyme Inhibition Assays :
    • Monoacylglycerol Lipase (MAGL) Inhibition : Use fluorescent substrates like 4-nitrophenyl acetate to measure enzyme activity. IC₅₀ values are compared to reference inhibitors (e.g., JZL184, a structurally related MAGL inhibitor) .
    • Kinase Inhibition : Radiolabeled ATP-binding assays (e.g., for G protein-coupled receptor kinase 2) assess competitive inhibition .
  • Cell-Based Assays :
    • Measure endocannabinoid retrograde signaling in neuronal cultures using calcium imaging or electrophysiology .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Assay Variability : Differences in substrate concentrations (e.g., MAGL assays using 10 µM vs. 100 µM substrate) .
  • Compound Stability : Hydrolysis of the carboxylate ester under physiological conditions can alter activity. Stability studies via LC-MS are critical .
  • Species-Specific Effects : Human vs. rodent enzyme isoforms may exhibit divergent inhibition profiles .

Recommendation : Standardize assay protocols (e.g., buffer pH, incubation time) and validate compound stability before biological testing .

Advanced: What computational methods support structure-based design of analogs?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in MAGL or kinase active sites. The dioxole ring often participates in π-π stacking with aromatic residues .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with inhibitory potency to guide analog synthesis .
  • MD Simulations : Assess conformational flexibility of the piperidine ring to optimize target engagement .

Case Study : JZL184 analogs with bulkier substituents showed improved selectivity for MAGL over fatty acid amide hydrolase (FAAH) due to steric effects .

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